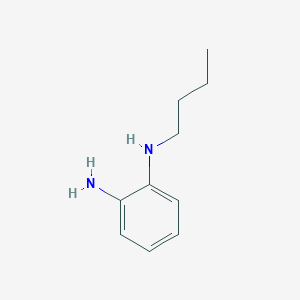

N1-Butylbenzene-1,2-diamine

Overview

Description

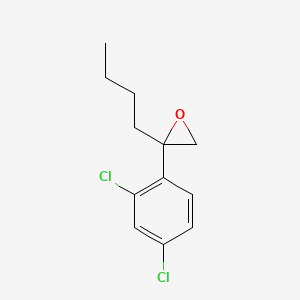

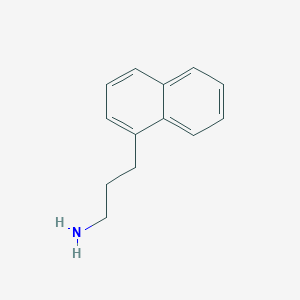

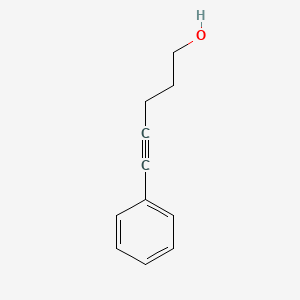

N1-Butylbenzene-1,2-diamine is an organic compound with the chemical formula C10H16N2 . It is used in research and development.

Synthesis Analysis

The synthesis of 1,2-diamines, such as N1-Butylbenzene-1,2-diamine, is a challenging process. The simultaneous introduction of two amino groups across an alkene feedstock is an appealing yet challenging approach for the synthesis of 1,2-diamines . A scalable electrocatalytic 1,2-diamination reaction has been reported that can convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity .Molecular Structure Analysis

The molecular formula of N1-Butylbenzene-1,2-diamine is C10H16N2 . The molecular weight is 164.25 g/mol .Chemical Reactions Analysis

The 1,2-diamine motif, which is present in N1-Butylbenzene-1,2-diamine, is widely present in natural products, pharmaceutical compounds, and catalysts used in asymmetric synthesis . Alkene 1,2-diamination and 1,2-diazidation reactions are among the most straightforward and attractive strategies for 1,2-diamine synthesis .Scientific Research Applications

Fluorescent Probing for Copper Ions

N1-Butylbenzene-1,2-diamine: has been utilized to create a fluorescent probe named LZ-N, which exhibits high selectivity for Cu^2+ ions . This probe is significant for its ability to detect copper ions in aqueous media with a more than 20-fold fluorescence enhancement upon coordination with Cu^2+. Such probes are crucial for studying copper’s role in biological systems and for detecting copper-related environmental pollutants .

Organocatalysis

The compound serves as a building block in the synthesis of organocatalysts. These catalysts are essential for driving various chemical reactions, including asymmetric synthesis, which is pivotal in creating pharmaceuticals with the correct chiral orientation .

Material Science

Chemical Synthesis

N1-Butylbenzene-1,2-diamine plays a role in the synthesis of benzene derivatives through electrophilic aromatic substitution reactions. This process is fundamental in the production of a wide range of aromatic compounds used in various industrial applications .

Pharmaceutical Research

This compound is involved in the synthesis of pharmaceuticals. Its properties allow for the creation of complex molecular structures that are often found in drugs, contributing to the development of new medications .

Environmental Sensing

The ability of N1-Butylbenzene-1,2-diamine to form complexes with metal ions like copper makes it a candidate for environmental sensing applications. It can potentially be used to develop sensors that detect and measure the concentration of heavy metals in water and soil, aiding in environmental monitoring and pollution control .

Safety and Hazards

When handling N1-Butylbenzene-1,2-diamine, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Mechanism of Action

Target of Action

N1-Butylbenzene-1,2-diamine is primarily targeted towards copper ions (Cu2+) in biological systems . Copper is the third most abundant essential transition metal ion in the human body and plays a pivotal role in various physiological processes .

Mode of Action

The compound interacts with its target, copper ions, through a mechanism based on photoinduced electron transfer (PET) . It exhibits high selectivity for Cu2+ ions in aqueous media, with more than a 20-fold fluorescence enhancement by coordinating with Cu2+ .

Biochemical Pathways

Given its interaction with copper ions, it’s plausible that it could influence pathways where copper ions act as essential cofactors for electron transport or as catalysts in some oxidation–reduction reactions .

Pharmacokinetics

Its physical properties such as melting point, boiling point, and density have been reported .

Result of Action

The primary result of N1-Butylbenzene-1,2-diamine’s action is the enhancement of fluorescence in the presence of copper ions. This property makes it useful as a fluorescent probe for detecting copper ions in living cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N1-Butylbenzene-1,2-diamine. For instance, the compound exhibits maximum emission intensity independence in a pH range of 2.06–9.25 . Furthermore, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C .

properties

IUPAC Name |

2-N-butylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFBBBHLERFOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459370 | |

| Record name | N1-Butylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Butylbenzene-1,2-diamine | |

CAS RN |

51592-02-0 | |

| Record name | N1-Butylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Allyloxy)phenyl]methanol](/img/structure/B1279152.png)